

Application Notes: Copper(II) Fluoride Dihydrate in High-Energy Batteries

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Compound of Interest

Compound Name: *COPPER(II) FLUORIDE
DIHYDRATE*

Cat. No.: *B086597*

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Introduction

Copper(II) fluoride (CuF_2), particularly in its hydrated forms, is a compelling cathode material for next-generation high-energy lithium-ion batteries. It boasts a high theoretical specific capacity of 528 mAh/g and a high theoretical operating voltage of 3.55 V, resulting in a remarkable theoretical energy density of 1874 Wh/kg.^{[1][2][3][4]} These attributes position it as a promising candidate to surpass the energy densities of conventional intercalation-based cathode materials.^[1] However, the practical application of copper(II) fluoride has been historically hindered by significant challenges, including poor cycling stability and rapid capacity fading.^{[5][6][7][8]} Recent research has focused on understanding and mitigating these issues, paving the way for its potential use in high-energy storage systems.

The primary energy storage mechanism in a CuF_2 -based battery is a conversion reaction, where copper(II) fluoride reacts with lithium ions to form copper metal and lithium fluoride (LiF) during discharge, and theoretically reverses upon charging.^{[5][9]} However, the dissolution of copper ions into the electrolyte during cycling has been a major contributor to its poor reversibility.^{[1][5][6][7][10]} Additionally, the inherent low electronic conductivity of CuF_2 , stemming from the highly ionic nature of the Cu-F bond, poses another significant challenge.^{[1][5][6][7]}

This document provides detailed application notes and experimental protocols for researchers and scientists working on the development of high-energy batteries utilizing **copper(II) fluoride**

dihydrate. It summarizes key performance data, outlines methodologies for material synthesis and electrode fabrication, and provides protocols for electrochemical characterization.

Data Presentation

The electrochemical performance of copper(II) fluoride-based cathodes is highly dependent on factors such as particle size, the use of conductive additives, binders, and the composition of the electrolyte. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Electrochemical Performance of Copper(II) Fluoride-Based Cathodes

Active Material	Binder	Electrolyte	Initial Discharge Capacity (mAh/g)	Capacity Retention	Cycling Conditions	Reference
Hydrated CuF ₂ (H-CuF ₂)	Sodium Alginate (SA)	4 M LiClO ₄ in EC/PC	-	420.4 mAh/g after 50 cycles	0.05 C	[10][11]
Anhydrous CuF ₂	Polyvinylidene fluoride (PVDF)	-	-	Faded rapidly to 104.5 mAh/g after 5 cycles	0.05 C	[11]
Hydrated CuF ₂ (H-CuF ₂)	Polyvinylidene fluoride (PVDF)	-	-	148.6 mAh/g after 50 cycles	0.05 C	[11]
Anhydrous CuF ₂ (~8 nm)	-	-	468 mAh/g (1st cycle)	Rapid fade	-	[8][12]
Anhydrous CuF ₂ (~12 nm)	-	-	353 mAh/g (1st cycle)	Rapid fade	-	[8][12]
CuF ₂ Thin Film	-	-	544 mAh/g (reversible)	-	1.0 - 4.0 V	[9]
CuF ₂ -Ketjen Black Nanocomposite	-	Fluorinated High-Concentration (FHC)	-	228 mAh/g after 30 cycles	-	[4]

Table 2: Theoretical vs. Achieved Performance of Copper(II) Fluoride

Parameter	Theoretical Value	Achieved Value (Example)	Reference
Specific Capacity	528 mAh/g	544 mAh/g (thin film)	[1][2][3][4][9]
Operating Voltage	3.55 V vs. Li/Li+	~2.7 V (anhydrous), ~2.0 V (hydrated)	[8][12]
Energy Density	1874 Wh/kg	~1009.1 Wh/kg (H-CuF2-SA)	[1][10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **copper(II) fluoride dihydrate**, cathode fabrication, and electrochemical testing.

Protocol 1: Synthesis of Copper(II) Fluoride Dihydrate (CuF2·2H2O)

This protocol is based on the aqueous precipitation method.

Materials:

- Copper(II) carbonate (CuCO₃)
- Hydrofluoric acid (HF), 48% aqueous solution
- Ethanol
- Deionized water
- Sulfuric acid (H₂SO₄) for desiccation

Procedure:

- In a fume hood, carefully add copper(II) carbonate to a hydrofluoric acid solution at room temperature until no more solid dissolves, indicating the solution is saturated.

- Stir the solution for 1-2 hours to ensure complete reaction.
- Filter the resulting precipitate of **copper(II) fluoride dihydrate** crystals.
- Wash the collected crystals with ethanol to remove excess water and unreacted reagents.
- Dry the crystals in a desiccator over concentrated sulfuric acid to remove surface moisture.

Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a suitable fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Protocol 2: Cathode Fabrication

This protocol describes the preparation of a **copper(II) fluoride dihydrate** cathode using a sodium alginate binder, which has shown improved performance.[\[10\]](#)[\[11\]](#)

Materials:

- **Copper(II) fluoride dihydrate** ($\text{CuF}_2 \cdot 2\text{H}_2\text{O}$), synthesized as per Protocol 1
- Super P carbon black (conductive additive)
- Sodium alginate (binder)
- Deionized water (solvent)
- Aluminum foil (current collector)

Procedure:

- Prepare the cathode slurry by mixing the active material ($\text{CuF}_2 \cdot 2\text{H}_2\text{O}$), Super P carbon black, and sodium alginate in a weight ratio of 70:20:10.
- Add deionized water to the mixture and stir vigorously using a magnetic stirrer or a planetary mixer until a homogeneous slurry is formed. The use of water as a solvent with the sodium alginate binder can lead to the formation of a hydrated CuF_2 (H- CuF_2) electrode.[\[11\]](#)
- Coat the slurry onto an aluminum foil current collector using a doctor blade with a typical thickness of 100-200 μm .

- Dry the coated electrode in a vacuum oven at 80-100°C for 12 hours to remove the solvent.
- Punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.

Protocol 3: Coin Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell and the subsequent electrochemical characterization.

Materials:

- $\text{CuF}_2 \cdot 2\text{H}_2\text{O}$ cathode (prepared as per Protocol 2)
- Lithium metal foil (anode)
- Celgard 2400 or similar microporous membrane (separator)
- Electrolyte: 1 M LiPF_6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). For improved performance, a 4 M LiClO_4 in EC/PC electrolyte can be used with sodium alginate binders.[\[10\]](#)[\[11\]](#)
- 2032 coin cell components (casings, spacers, springs)
- Argon-filled glovebox

Procedure:

- All cell assembly steps must be performed in an argon-filled glovebox with low oxygen and moisture levels (<1 ppm).
- Place the prepared cathode at the bottom of the coin cell casing.
- Add a few drops of electrolyte to wet the cathode surface.
- Place the separator on top of the cathode.
- Add a few more drops of electrolyte to wet the separator.

- Place the lithium metal anode on top of the separator.
- Add a spacer and a spring on top of the anode.
- Place the top cap of the coin cell and crimp it securely using a coin cell crimper.
- Let the assembled cell rest for several hours to ensure complete electrolyte wetting.

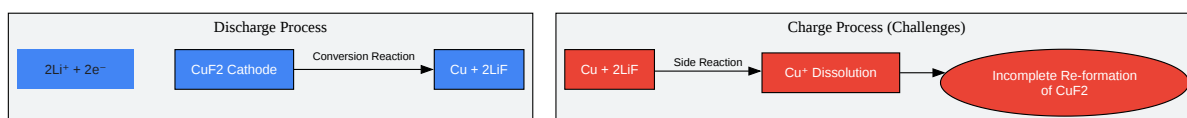
Electrochemical Testing:

- Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/20, C/10, 1C) within a voltage window of 1.0 V to 4.0 V. A C-rate of 1C corresponds to a full discharge in one hour.
- Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to identify the redox peaks corresponding to the conversion reaction.
- Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.

Visualizations

Electrochemical Conversion Mechanism of Copper(II) Fluoride

The following diagram illustrates the conversion reaction mechanism of a CuF₂ cathode in a lithium-ion battery during the first discharge and charge cycle.

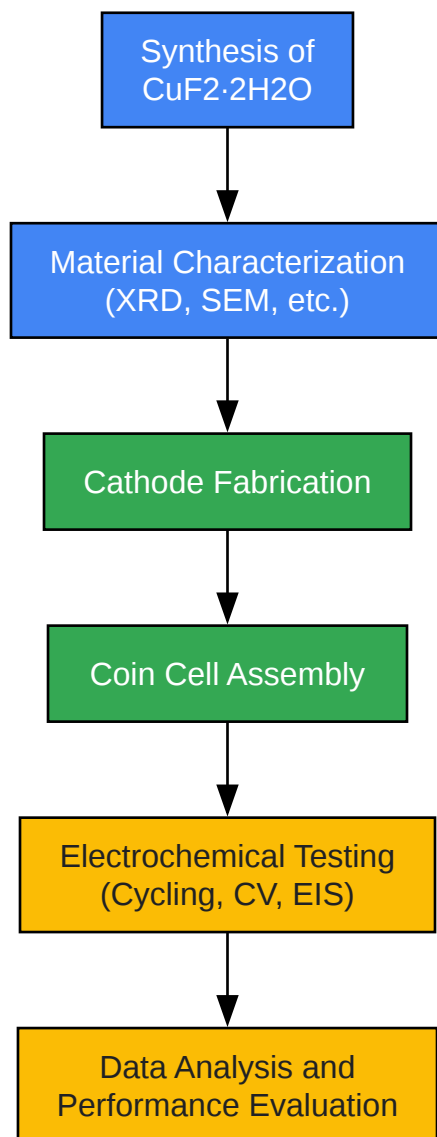


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Caption: Electrochemical conversion pathway of CuF₂.

Experimental Workflow for CuF₂ Battery Development

This diagram outlines the typical experimental workflow from material synthesis to battery performance evaluation.



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Caption: Workflow for CuF₂ battery research.

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